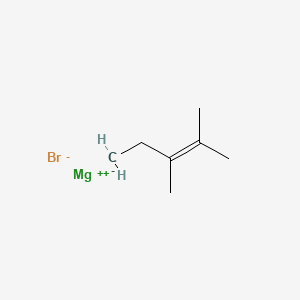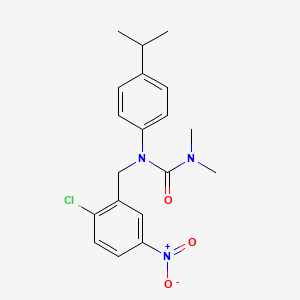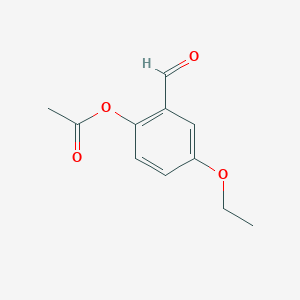![molecular formula C20H48Cl4Si5 B14266442 Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- CAS No. 161638-89-7](/img/structure/B14266442.png)
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is an organosilicon compound with the molecular formula C20H48Cl4Si5 . This compound is characterized by its four chlorodimethylsilyl groups attached to a central silicon atom through propyl linkers. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- typically involves the reaction of chlorodimethylsilane with a suitable propylating agent under controlled conditions . The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale batch or continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the silicon atoms.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of silanols and other products.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and materials.
Biology: Employed in the modification of surfaces for biological assays and experiments.
Medicine: Investigated for potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- involves its ability to form covalent bonds with other molecules through its reactive silicon-chlorine bonds. This reactivity allows it to interact with various molecular targets and pathways, making it useful in a range of applications from surface modification to material synthesis .
Comparison with Similar Compounds
Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- can be compared with other similar organosilicon compounds such as Tetrakis(trimethylsilyloxy)silane and Tetrakis(trimethylsilyl)silicate . While these compounds share some similarities in their silicon-based structures, Silane, tetrakis[3-(chlorodimethylsilyl)propyl]- is unique due to its specific functional groups and reactivity, which make it suitable for specialized applications.
Similar Compounds
- Tetrakis(trimethylsilyloxy)silane
- Tetrakis(trimethylsilyl)silicate
These compounds differ in their functional groups and reactivity, which influence their specific applications and properties.
Properties
| 161638-89-7 | |
Molecular Formula |
C20H48Cl4Si5 |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
tetrakis[3-[chloro(dimethyl)silyl]propyl]silane |
InChI |
InChI=1S/C20H48Cl4Si5/c1-25(2,21)13-9-17-29(18-10-14-26(3,4)22,19-11-15-27(5,6)23)20-12-16-28(7,8)24/h9-20H2,1-8H3 |
InChI Key |
GHCOXAHMRXTMIE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC[Si](CCC[Si](C)(C)Cl)(CCC[Si](C)(C)Cl)CCC[Si](C)(C)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Butanone, 1-bromo-3-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14266439.png)

